molecular formula C10H8N2O3S2 B3306143 {2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 926223-30-5

{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No. B3306143
CAS RN: 926223-30-5
M. Wt: 268.3 g/mol
InChI Key: KTSYHMVHWVJKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is a compound with the molecular formula C10H8N2O3S2. It has a molecular weight of 268.31 Da . It is a solid substance .


Molecular Structure Analysis

The InChI code for “{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is 1S/C10H8N2O3S2/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) .


Physical And Chemical Properties Analysis

“{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is a solid substance . Amino acids, which are structurally similar, are colorless, crystalline solids with high melting points greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to exhibit significant antimicrobial activity. For instance, sulfathiazole, a short-acting sulfa drug, is used for its antimicrobial properties .

Antiretroviral Activity

Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety. This highlights the potential of thiazole derivatives in antiretroviral therapy .

Antifungal Activity

Abafungin is an example of an antifungal drug that contains a thiazole ring. This suggests that “{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” could potentially be used in the development of new antifungal agents .

Anticancer Activity

Thiazole derivatives have shown promise in the field of oncology. Tiazofurin, an anticancer drug, contains a thiazole ring. Moreover, certain thiazole-based compounds have demonstrated potent antitumor and antioxidant activities .

Anti-Alzheimer Activity

Thiazole derivatives have been associated with anti-Alzheimer activity, suggesting potential applications in the treatment of neurodegenerative diseases .

Antihypertensive Activity

Thiazole derivatives have also been linked to antihypertensive activity, indicating potential use in the management of high blood pressure .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity, which could be beneficial in the management of conditions associated with oxidative stress .

Hepatoprotective Activity

Thiazole compounds have shown hepatoprotective activities, suggesting potential applications in the treatment of liver diseases .

Safety and Hazards

The specific safety and hazards associated with “{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” are not detailed in the search results .

properties

IUPAC Name

2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S2/c13-8(14)3-7-5-17-10(11-7)12-9(15)6-1-2-16-4-6/h1-2,4-5H,3H2,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSYHMVHWVJKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.